Iduronate 2-sulfate

Description

The Role of Iduronate-2-sulfatase (IDS) as a Lysosomal Hydrolase (EC 3.1.6.13)

Iduronate-2-sulfatase (IDS) is a lysosomal enzyme classified under the EC number 3.1.6.13. nih.govuniprot.org It belongs to the sulfatase family of enzymes, which are responsible for hydrolyzing sulfate (B86663) ester bonds from various substrates. nih.gov IDS plays a crucial role in the stepwise degradation of DS and HS within the lysosome. uniprot.orgmedchemexpress.comwikipedia.org Specifically, IDS catalyzes the hydrolysis of the C2-sulfate ester bond from the non-reducing end of 2-O-sulfo-α-L-iduronic acid residues in DS and HS chains. nih.govresearchgate.net This enzymatic activity is essential for the complete breakdown and recycling of these GAGs. nih.govyork.ac.uk The enzyme is synthesized as a precursor polypeptide and undergoes proteolytic processing to become the mature, active form within the lysosome. researchgate.net

Overview of Lysosomal Glycosaminoglycan Degradation Pathways

The lysosomal degradation of GAGs is a complex process involving the coordinated action of numerous acid hydrolases, including sulfatases and exoglycosidases. oup.compharmacy180.com GAG chains, often derived from the breakdown of proteoglycans, are taken into the lysosome. nih.gov Inside the lysosome, the degradation proceeds in a stepwise manner, typically from the non-reducing end of the polysaccharide chain. pharmacy180.com Endoglycosidases may initiate the process by cleaving the large GAG chains into smaller oligosaccharides. oup.compharmacy180.com Subsequently, exoglycosidases and sulfatases sequentially remove monosaccharide and sulfate units from the non-reducing termini. pharmacy180.com

In the degradation of heparan sulfate and dermatan sulfate, IDS is a key enzyme that acts on specific sulfated iduronic acid residues. uniprot.orgmedchemexpress.comwikipedia.org Following the action of other enzymes that expose a 2-O-sulfated iduronic acid residue at the non-reducing end, IDS removes the sulfate group at the C2 position. nih.govresearchgate.net This step is critical because the presence of the sulfate group at this position can block the action of subsequent exoglycosidases, such as α-L-iduronidase (IDUA), which cleaves the glycosidic bond of iduronic acid residues. core.ac.uk Therefore, the removal of the 2-O-sulfate by IDS is a necessary prerequisite for the further degradation of the GAG chain.

Deficiencies in the enzymes involved in GAG degradation lead to the accumulation of partially degraded GAG fragments within lysosomes, resulting in a group of genetic disorders known as mucopolysaccharidoses (MPS). nih.govmdpi.com A deficiency in IDS specifically causes Mucopolysaccharidosis type II (MPS II), also known as Hunter syndrome, characterized by the lysosomal accumulation of DS and HS. nih.govwikipedia.orgresearchgate.net Research findings, including structural studies of IDS, have provided insights into how mutations in the IDS gene can disrupt enzyme function and lead to this lysosomal storage disorder. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

89846-17-3 |

|---|---|

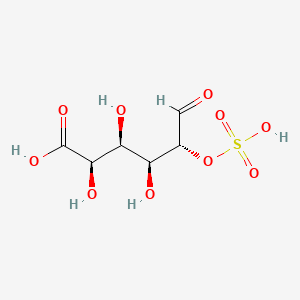

Molecular Formula |

C6H10O10S |

Molecular Weight |

274.2 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-2,3,4-trihydroxy-6-oxo-5-sulfooxyhexanoic acid |

InChI |

InChI=1S/C6H10O10S/c7-1-2(16-17(13,14)15)3(8)4(9)5(10)6(11)12/h1-5,8-10H,(H,11,12)(H,13,14,15)/t2-,3+,4-,5+/m0/s1 |

InChI Key |

PURMPUDWXOWORS-SKNVOMKLSA-N |

SMILES |

C(=O)C(C(C(C(C(=O)O)O)O)O)OS(=O)(=O)O |

Isomeric SMILES |

C(=O)[C@@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)OS(=O)(=O)O |

Canonical SMILES |

C(=O)C(C(C(C(C(=O)O)O)O)O)OS(=O)(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

iduronate 2-sulfate iduronate 2-sulphate |

Origin of Product |

United States |

Molecular Architecture and Enzymatic Catalysis of Iduronate 2 Sulfatase

Iduronate-2-sulfatase Gene (IDS) Organization and Expression

The human IDS gene, located on the X chromosome, provides the genetic blueprint for the Iduronate-2-sulfatase enzyme. mdpi.comeuropeanreview.orgd-nb.infofrontiersin.org Its organization and expression are critical determinants of enzyme production and function.

IDS Gene Locus and Exon Structure

The IDS gene is situated at the Xq28 locus. mdpi.comeuropeanreview.orgd-nb.infofrontiersin.org It spans approximately 24 to 44 kilobases (kb) of genomic DNA and is structured into nine exons. mdpi.comeuropeanreview.orgd-nb.infooup.com These exons contain the coding sequences that are transcribed into messenger RNA (mRNA) and subsequently translated into the IDS protein. oup.com The organization of the IDS gene with its multiple exons allows for alternative splicing, although a major transcript encoding the functional enzyme has been characterized. wikipedia.orgdrugbank.com

IDS Pseudogene and its Homology

Located telomeric to the functional IDS gene on the X chromosome, there is a pseudogene known as IDSP1 (also referred to as IDS2). europeanreview.orgd-nb.inforesearchgate.netgenecards.orgnih.gov This pseudogene is approximately 14 kb long and contains sequences that exhibit high homology to specific regions of the functional IDS gene, including sequences homologous to exons 2 and 3, and introns 2, 3, and 7. europeanreview.orgd-nb.inforesearchgate.netgenecards.org The high degree of sequence similarity, particularly the near 100% identity in exon 3 sequences, makes this region prone to homologous recombination events between the gene and the pseudogene. europeanreview.orgd-nb.inforesearchgate.netgenecards.org Such recombination events can lead to complex genomic rearrangements, including deletions and inversions, which are a significant cause of mutations in the IDS gene and contribute to the pathogenesis of Hunter syndrome. mdpi.comd-nb.inforesearchgate.netgenecards.orgnih.govresearchgate.net

Iduronate-2-sulfatase Protein Structure and Conformation

The functional activity of Iduronate-2-sulfatase is intrinsically linked to its three-dimensional structure, which is determined by its amino acid sequence and subsequent post-translational modifications.

Primary Amino Acid Sequence and Domain Architecture

The human Iduronate-2-sulfatase enzyme is synthesized as a polypeptide chain. The mature protein consists of 517 amino acids, processed from a precursor polypeptide of 550 amino acids. d-nb.infodrugbank.com The primary amino acid sequence contains a signal peptide at the N-terminus, which is typically cleaved off during protein processing and targeting to the lysosome. drugbank.comresearchgate.netuniprot.orgopenmicrobiologyjournal.com Bioinformatic analyses and structural studies suggest that the IDS protein comprises several domains, including a sulfatase domain characteristic of this enzyme family. researchgate.netuniprot.org This domain architecture is essential for its catalytic function. The protein also contains conserved residues critical for its enzymatic activity and structural integrity. researchgate.netebi.ac.uk

Post-Translational Modifications Essential for Enzyme Activity

Iduronate-2-sulfatase undergoes several crucial post-translational modifications that are essential for its proper folding, trafficking, stability, and enzymatic activity. One of the most critical modifications is the conversion of a specific cysteine residue to formylglycine (FGly) within the active site. creativebiomart.netdrugbank.comnih.govresearchgate.netgoogle.com This modification is catalyzed by the formylglycine-generating enzyme (FGE) and is indispensable for the enzyme's catalytic mechanism, enabling it to hydrolyze sulfate (B86663) esters. researchgate.net

Glycosylation is another significant post-translational modification of IDS. The enzyme is a glycoprotein (B1211001) containing asparagine-linked (N-linked) glycosylation sites. creativebiomart.netdrugbank.comnih.gov These complex oligosaccharide structures play roles in protein folding, quality control, and lysosomal targeting via mannose-6-phosphate (B13060355) (M6P) receptors. google.comresearchgate.netresearchgate.net The presence of 2-mannose-6-phosphate residues is particularly important for efficient uptake of the enzyme into lysosomes. google.com Proper glycosylation is vital for the therapeutic efficacy of recombinant IDS used in enzyme replacement therapy. researchgate.netresearchgate.net

The following table summarizes some key features of the IDS gene and protein:

Compound Names and PubChem CIDs

| Name | PubChem CID |

| Iduronate 2-sulfate | 174769 nih.gov |

| Iduronate-2-sulfatase | Not Available (Protein) nih.gov |

Formylglycine (FGly) Formation and its Catalytic Role

A critical post-translational modification in Iduronate-2-sulfatase, as in other sulfatases, is the conversion of a conserved cysteine residue to Cα-formylglycine (FGly). taylorandfrancis.comnih.govacs.org In human IDS, this modification occurs at cysteine 84. nih.govresearchgate.net This FGly residue is essential for the catalytic activity of the enzyme, playing a direct role in the hydrolysis of the sulfate ester bond. taylorandfrancis.comnih.govacs.org The formation of FGly is catalyzed by a formylglycine-generating enzyme (FGE) in the endoplasmic reticulum. taylorandfrancis.com

Asparagine-linked Glycosylation Patterns

Human Iduronate-2-sulfatase contains several potential N-linked glycosylation sites, identified by the consensus sequence Asn-X-Ser/Thr. nih.govnih.govnih.gov The IDS sequence contains eight putative N-linked glycosylation sites. nih.govnih.govresearchgate.net Studies have shown that these glycosylation sites can be utilized, and while no single site is essential for stability, glycosylation at position 280 is important for lysosomal targeting. nih.gov Glycosylation is crucial for the proper folding of the protein and its targeting to the lysosomes. acs.org The N-linked glycans in recombinant IDS are primarily complex sialylated structures and mannose-6-phosphate (M6P)-containing glycans, with M6P being critical for cellular uptake via the M6P receptor. acs.org

Three-Dimensional Crystal Structure Analysis of Human Iduronate-2-sulfatase

The three-dimensional crystal structure of human Iduronate-2-sulfatase has been determined, providing significant insights into its molecular architecture and catalytic mechanism. nih.govresearchgate.netdntb.gov.ua The crystal structure of human IDS with a covalently bound sulfate ion in the active site has been refined at 2.3 Å resolution. nih.govresearchgate.net The enzyme adopts a compact, globular α/β sandwich fold. nih.govresearchgate.net The structure reveals the arrangement of key residues and domains, including the N-terminal heavy chain and the C-terminal light chain, which are products of proteolytic processing. nih.gov The lack of interpretable electron density in certain loop regions suggests flexibility in these areas. nih.gov

Computational Modeling of Iduronate-2-sulfatase Conformations

Computational modeling approaches have been employed to predict and analyze the three-dimensional structure and conformational changes of Iduronate-2-sulfatase, particularly before the availability of experimental crystal structures. nih.govopenmicrobiologyjournal.comresearchgate.netscielo.org.co These models, often based on homology modeling using known structures of other sulfatases, have provided valuable insights into the enzyme's structure, potential glycosylation sites, and the location of the active site pocket. nih.govopenmicrobiologyjournal.comscielo.org.coplos.org Computational analyses, such as molecular dynamics simulations, can also predict the stability of IDS variants, correlating structural alterations with disease severity. researchgate.net

Catalytic Mechanism and Substrate Specificity of Iduronate-2-sulfatase

Iduronate-2-sulfatase functions as an exo-sulfatase, sequentially removing sulfate groups from the non-reducing end of glycosaminoglycans. nih.gov Its primary substrates are the 2-O-sulfate groups of L-iduronate 2-sulfate units within dermatan sulfate and heparan sulfate. wikipedia.orgresearchgate.netnih.gov The enzyme's deficiency leads to the lysosomal accumulation of these undegraded or partially degraded GAGs. nih.govresearchgate.net

Active Site Architecture and Residue Interactions

The active site of Iduronate-2-sulfatase is located within a cleft and contains several conserved residues essential for catalysis. nih.govnih.govresearchgate.net The catalytic mechanism involves the modified FGly84 residue. researchgate.netnih.govresearchgate.net The active site environment, enriched with basic residues, provides a positive electrostatic potential conducive to binding negatively charged polymeric substrates like dermatan sulfate and heparan sulfate. nih.gov Key active-site residues conserved among sulfatases include D45, D46, C84, R88, K135, H138, H229, D334, and K347, with H138 and H229 likely playing important catalytic roles. nih.gov The presence of a divalent metal ion, identified as Ca²⁺ in the crystal structure, is also crucial for active-site stabilization and sulfate-ester formation. researchgate.netnih.gov

Data Table: Key Features of Human Iduronate-2-sulfatase

| Feature | Description | Source(s) |

| Enzyme Class | Hydrolase, specifically a sulfatase (EC 3.1.6.13) | wikipedia.orgebi.ac.uk |

| Substrates | L-iduronate 2-sulfate units in dermatan sulfate and heparan sulfate | wikipedia.orgresearchgate.netnih.gov |

| Location | Lysosome | ebi.ac.uknih.gov |

| Gene Location | X-chromosome (Xq28) | wikipedia.orgsinobiological.comresearchgate.net |

| Number of Amino Acids (Mature) | 517 (Residues 34-550) | nih.gov |

| Post-translational Modifications | Signal peptide cleavage, proteolytic processing (42 kDa and 14 kDa chains), N-glycosylation, FGly formation | taylorandfrancis.comnih.govsinobiological.com |

| Catalytic Residue | Cα-formylglycine (FGly) at position 84 | taylorandfrancis.comnih.govresearchgate.net |

| Metal Ion Cofactor | Ca²⁺ | researchgate.netnih.gov |

| Predicted N-Glycosylation Sites | 8 putative sites | nih.govnih.govresearchgate.net |

| Crystal Structure Resolution | 2.3 Å (human IDS with bound sulfate) | nih.govresearchgate.net |

Hydrolysis of 2-Sulfate Esters from L-Iduronate 2-sulfate Residues

The primary function of iduronate-2-sulfatase is the hydrolytic removal of the 2-sulfate ester group from L-iduronic acid 2-sulfate residues present at the non-reducing end of dermatan sulfate and heparan sulfate chains. nih.govpatsnap.com This desulfation step is crucial for the subsequent degradation of these GAGs by other lysosomal enzymes. The reaction catalyzed by IDS is a hydrolysis, where a water molecule is effectively used to cleave the sulfate ester bond.

Based on structural studies and mechanistic investigations of other sulfatases, the hydrolysis catalyzed by IDS is proposed to occur via a transesterification-elimination mechanism. researchgate.netresearchgate.net In this mechanism, the catalytic FGly84 residue attacks the sulfur atom of the sulfate group, forming a covalent enzyme-substrate intermediate (a sulfated enzyme). researchgate.netresearchgate.net This is followed by the elimination of the bound sulfate and subsequent hydrolysis of the covalent intermediate to regenerate the free enzyme and release the desulfated iduronic acid residue. researchgate.netresearchgate.net Molecular dynamics simulations and QM/MM calculations have supported this two-step process, highlighting the roles of specific active site residues like FGly84 and His229 in substrate binding and catalysis. researchgate.net

Specificity for Dermatan Sulfate and Heparan Sulfate Substrates

Despite these structural differences, IDS is capable of recognizing and desulfating the 2-sulfated iduronic acid residues in both types of GAGs. ebi.ac.uknih.govpatsnap.com The substrate-binding cleft of IDS is large enough to accommodate the different linkages (α1-4 in heparan sulfate and α1-3 in dermatan sulfate) and variable substituents present in the disaccharide units adjacent to the 2-sulfated iduronic acid. researchgate.net Residues within the substrate-binding cleft, such as H226, K479, and K135, are thought to make polar contacts with additional hydroxyl, sulfate, or N-acetyl groups on the substrate, contributing to the enzyme's ability to process the heterogeneous structures found in dermatan sulfate and heparan sulfate. researchgate.net Studies using synthetic disaccharides have confirmed that IDS efficiently desulfates substrates containing 2-sulfoiduronate. researchgate.net

Enzyme Kinetics and Turnover Rates

Enzyme kinetics studies provide valuable information about the catalytic efficiency of iduronate-2-sulfatase, including its affinity for its substrate (Km) and its maximum catalytic rate (Vmax or kcat). The Michaelis-Menten model is commonly used to describe the relationship between the reaction rate and substrate concentration for enzyme-catalyzed reactions. libretexts.org Km represents the substrate concentration at which the reaction rate is half of the maximum velocity, while Vmax is the maximum rate achieved when the enzyme is saturated with substrate. libretexts.org The turnover number (kcat) is defined as Vmax divided by the enzyme concentration and represents the number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated. igem.wiki

Specific kinetic parameters for human iduronate-2-sulfatase acting on its natural glycosaminoglycan substrates are often determined using purified enzyme and relevant disaccharide or oligosaccharide substrates derived from dermatan sulfate or heparan sulfate. For a synthetic substrate, 4-methylumbelliferyl-α-L-iduronide-2-sulfate (MU-αIdoA-2S), a specific activity of 36 μmol h⁻¹ mg⁻¹ at 293 K has been reported. nih.gov Another study using O-(alpha-L-idopyranosyluronic acid-2-sulfate)-(1->4)-2,5 anhydromannose-6-sulfate as a substrate reported a Km of 327 μM. uniprot.org While direct kcat values for natural polymeric substrates are challenging to obtain due to their heterogeneity, the specific activity and Km values provide insights into the enzyme's efficiency in cleaving the 2-sulfate group from iduronate residues within the GAG chains.

Data on enzyme kinetics can be presented in tables to summarize findings from different studies or for various substrates.

| Substrate | Km (µM) | Specific Activity (µmol/h/mg) | Temperature (K) | Reference |

| O-(alpha-L-idopyranosyluronic acid-2-sulfate)-(1->4)-2,5 anhydromannose-6-sulfate | 327 | Not specified | Not specified | uniprot.org |

| 4-methylumbelliferyl-α-L-iduronide-2-sulfate | Not specified | 36 | 293 | nih.gov |

Note: Kinetic parameters can vary depending on the specific substrate used, pH, temperature, and experimental conditions.

Detailed research findings on enzyme kinetics often involve determining Vmax and Km through experiments measuring reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation. The kcat can then be calculated if the enzyme concentration is known. These parameters are crucial for understanding the enzyme's catalytic mechanism and for evaluating the impact of mutations or potential therapeutic interventions.

Genetic Variation and Functional Impact on Iduronate 2 Sulfatase

Spectrum of Genetic Variants in the IDS Gene

The IDS gene spans approximately 24 kilobases and consists of nine exons. To date, over 500 mutations have been identified at this locus, demonstrating significant genetic heterogeneity. These mutations encompass a variety of alterations, from single nucleotide changes to large genomic rearrangements.

Point mutations are a common cause of IDS deficiency. A comprehensive review of published IDS gene variants revealed that missense mutations are the most frequent type, accounting for 42.4% of unique point variants. These mutations result in the substitution of one amino acid for another in the IDS protein. Nonsense mutations, which introduce a premature stop codon and lead to a truncated, non-functional protein, represent 11.3% of point variants. nih.gov

Small insertions or deletions of nucleotides that are not a multiple of three can cause a frameshift in the reading frame, often resulting in a completely different and non-functional protein downstream of the mutation. These small frameshift deletions/insertions comprise 32.7% of the reported point variants. nih.gov In contrast, small in-frame deletions or insertions, which remove or add one or more amino acids without altering the reading frame, are less common, at 4.0%. nih.gov

Splicing mutations, which occur at the boundaries between exons and introns or at other splice-regulatory sequences, can lead to the incorrect removal of introns or the skipping of exons during mRNA processing. These mutations account for approximately 6.5% of point variants and can result in aberrant protein products. nih.govnih.gov For instance, an AG to G substitution deep within an intron has been shown to create a new 5'-splice-donor site, leading to the inclusion of a 78-base-pair intronic sequence in the mature mRNA. nih.gov

Table 1: Spectrum of Point Mutations in the IDS Gene

| Mutation Type | Frequency of Unique Point Variants | Description |

|---|---|---|

| Missense | 42.4% | A single nucleotide change results in a codon that codes for a different amino acid. |

| Small Frameshift Deletions/Insertions | 32.7% | An insertion or deletion of nucleotides that is not a multiple of three, altering the reading frame. |

| Nonsense | 11.3% | A single nucleotide change results in a premature stop codon. |

| Splicing | 6.5% | A mutation that alters the normal splicing of pre-mRNA, leading to aberrant transcripts. |

| Small In-frame Deletions/Insertions | 4.0% | An insertion or deletion of a multiple of three nucleotides, adding or removing amino acids without changing the reading frame. |

| Intronic/UTR | 2.3% | Mutations occurring in introns or the 5'/3' untranslated regions. |

| Synonymous | 0.6% | A single nucleotide change that does not alter the amino acid sequence. |

| Start Loss | 0.1% | A mutation that affects the initial start codon. |

Data compiled from a comprehensive review of published IDS gene variants. nih.gov

In addition to point mutations, a significant proportion of Hunter syndrome cases are caused by large genomic rearrangements. These can include complete or partial deletions of the IDS gene, which are found in approximately 10-20% of patients. researchgate.net These large deletions often result in a total loss of protein production and are typically associated with a severe phenotype. nih.govnih.gov

The presence of a pseudogene, IDSP1, located approximately 20 kb telomeric to the IDS gene, predisposes this region to complex rearrangements through non-allelic homologous recombination. researchgate.neteuropeanreview.org These events can lead to inversions, deletions, and duplications. For example, recombination between the IDS gene and IDSP1 can result in an inversion of the intervening DNA. mdpi.comnih.gov Such complex rearrangements are a common cause of the disease, with structural variants like gross rearrangements and complete or partial deletions seen in 10% to 28% of affected individuals. researchgate.net In some cases, these rearrangements can be extensive, affecting a region of about 1.2 Mb and involving multiple genes distal to the IDS gene. nih.gov

Genotype-Phenotype Correlations of IDS Variants in Research Models

Establishing a clear genotype-phenotype correlation in Hunter syndrome is challenging due to the extensive genetic heterogeneity. nih.gov However, some general trends have been observed. Large deletions, insertions, complex rearrangements, and nonsense mutations are frequently associated with the severe form of the disease. nih.govyoutube.com In contrast, missense mutations are more often linked to the attenuated phenotype. nih.gov

In vitro expression studies using models such as COS-7 cells have been instrumental in characterizing the functional consequences of specific IDS mutations. mdpi.comnih.gov For instance, studies on novel missense mutations have shown a wide range of residual IDS enzyme activity. Some mutations lead to a significant decrease in activity (0% to 2.2% of wild-type), while others result in moderately or slightly decreased activity. mdpi.comnih.gov These in vitro findings often correlate well with the clinical severity observed in patients. mdpi.comnih.gov

For example, a study of Taiwanese patients with Hunter syndrome identified 51 different IDS variants and found a high correlation between the genomic results and the observed phenotypes. mdpi.com Similarly, a study of Dutch patients concluded that while the molecular effects of IDS variants did not definitively distinguish between neuronopathic and non-neuronopathic phenotypes, the genotype itself was a strong predictor. eur.nl Total deletion of the IDS gene, for instance, invariably resulted in the neuronopathic phenotype. eur.nl

Zebrafish have also been utilized as a model organism to study the effects of IDS mutations. Overexpression of mutant human IDS in zebrafish embryos has been shown to recapitulate the enzymatic deficiencies observed in vitro and lead to developmental abnormalities, providing a valuable tool for assessing the pathogenicity of specific point mutations. mdpi.com

Structural Consequences of IDS Gene Mutations

The crystal structure of human IDS provides a framework for understanding how mutations can impact the enzyme's function. nih.gov The protein is composed of two subdomains, and mutations can affect its structure in various ways, from altering protein folding and stability to directly impacting the active site. nih.gov

A significant number of missense mutations are believed to result in protein misfolding. mdpi.com These misfolded proteins are often retained in the endoplasmic reticulum (ER) and subsequently degraded through the ER-associated degradation (ERAD) pathway. mdpi.com This prevents the mutant IDS from reaching the lysosome, its site of action.

Structural analyses have shown that certain mutations can introduce distortions in the protein's secondary structure or create steric clashes within the core of the protein, leading to instability. mdpi.com For example, the substitution of Proline at certain positions (e.g., P86L/R) can disrupt the local protein structure. nih.gov Similarly, mutations like P120R are predicted to deform an α-helix, causing a major structural alteration of the enzyme. nih.gov In contrast, other mutations, such as N534I, are predicted to have only a marginal effect on the protein's structure, which is consistent with their association with a more attenuated phenotype. nih.gov Computational simulations can also predict the stability of mutant proteins, with higher root-mean-square fluctuation (RMSF) and root-mean-square deviation (RMSD) values indicating greater instability. researchgate.net

Mutations can directly affect the catalytic core of the IDS enzyme, severely reducing or eliminating its activity. nih.gov The active site of IDS contains a critical Cα-formylglycine (FGly) residue at position 84, which is essential for catalysis. nih.gov This residue is formed by a post-translational modification of a cysteine. Mutations affecting this cysteine (C84) or the conserved sequence surrounding it (CxPSR) can prevent this modification and abolish enzyme activity. nih.govnih.gov For instance, replacing Cys84 with alanine (B10760859) (C84A) has a drastic effect on both protein processing and catalytic activity. nih.gov

Other mutations can interfere with the coordination of a calcium ion (Ca2+) in the active site, which is crucial for the enzyme's thermostability. europeanreview.orgnih.gov Furthermore, substitutions of key residues within the active site, such as R88 and K347, often lead to severe, early-onset disease due to their direct role in catalysis or substrate binding. nih.gov The substrate-binding cleft is lined with positively charged residues that interact with the negatively charged sulfate (B86663) groups of the GAG substrates. nih.gov Mutations that alter these residues can impair the enzyme's ability to bind to heparan and dermatan sulfate. For example, the missense mutation D175E is located near a disulfide bond that is close to the catalytic site, and it is thought that this variant distorts the active site and prevents substrate binding. researchgate.net

Table 2: Examples of IDS Mutations and their Functional Consequences

| Mutation | Type | Predicted/Observed Structural/Functional Impact | Associated Phenotype |

|---|---|---|---|

| P86L/R | Missense | Does not efficiently traffic to lysosomes, likely due to misfolding. nih.gov | Severe nih.gov |

| P120R | Missense | Predicted to deform an α-helix, leading to major structural alteration. nih.gov | Severe nih.gov |

| R468Q/L | Missense | Results in rapid degradation and/or insufficient processing due to structural alteration. nih.gov | Severe nih.gov |

| N534I | Missense | Predicted to have a marginal effect on protein structure. nih.gov | Attenuated nih.gov |

| C84A/T | Missense | Abolishes enzyme activity by preventing the formation of the essential catalytic FGly residue. nih.gov | Severe nih.gov |

| Total Gene Deletion | Large Deletion | Complete loss of IDS protein. nih.govnih.gov | Severe/Neuronopathic eur.nl |

| IDS/IDSP1 Recombination | Complex Rearrangement | Leads to large complex genomic rearrangements, often resulting in non-functional protein. nih.gov | Severe nih.gov |

Effects on Protein Processing and Trafficking

Genetic variations in the IDS gene, particularly missense and nonsense mutations, frequently disrupt the normal processing and intracellular trafficking of the iduronate-2-sulfatase (IDS) enzyme. nih.govresearchgate.net The wild-type IDS protein undergoes a series of post-translational modifications, including glycosylation in the endoplasmic reticulum (ER) and Golgi apparatus, and proteolytic cleavage in the Golgi to generate the mature, functional enzyme that is then transported to the lysosome. nih.gov However, many mutations lead to protein misfolding, which is recognized by the cell's quality control systems. nih.govnih.gov

A primary consequence of IDS mutations is the retention of the misfolded protein within the ER. nih.govusi.ch This retention prevents the enzyme from trafficking through the Golgi apparatus for further processing and eventual delivery to the lysosomes, where it would normally function. nih.gov Studies have shown that mutant IDS proteins, such as the attenuated A85T and severe R468Q variants, accumulate in the ER, with their localization to the lysosome being rarely observed. nih.gov This accumulation triggers the ER-associated degradation (ERAD) pathway, a cellular mechanism that targets misfolded proteins for removal. nih.govnih.gov The accumulated IDS mutants are polyubiquitinated by the ERAD-related ubiquitin E3 ligase HRD1 and subsequently degraded by the proteasome. nih.govnih.gov

The severity of the mutation often correlates with the fate of the protein. For instance, immunoblot analysis of cells expressing IDS mutants reveals differences in protein processing. In mutants associated with an attenuated clinical phenotype (e.g., R48P, A85T, W337R), both the precursor and processed forms of the enzyme can be detected, suggesting some of the protein escapes ERAD and is partially processed. nih.gov In contrast, for mutants linked to a severe phenotype (e.g., P86L, S333L, R468Q), only the initial precursor form is typically detected, indicating rapid degradation and a near-complete failure in processing. nih.gov

Nonsense mutations that lead to truncated proteins also have varied effects on trafficking. The shortest truncated form, IDSW337X, is retained in the ER and degraded. usi.ch Interestingly, some longer truncated forms (IDSR443X, IDSY452X, IDSL482X) can pass the ER quality control and are transported to the lysosome, but they fail a subsequent lysosomal quality control step, leading to their rapid clearance and a loss-of-function phenotype. usi.ch This highlights a distal quality control checkpoint for lysosomal enzymes. usi.ch Additionally, some mutations can interfere with N-linked glycosylation, which may impair lysosomal targeting by affecting the protein's ability to bind to the mannose-6-phosphate (B13060355) receptor. researchgate.net

| Mutation | Effect on Processing & Trafficking | Associated Phenotype |

|---|---|---|

| A85T | Accumulates in ER, undergoes ERAD; some precursor and processed forms detected. nih.govnih.gov | Attenuated |

| R468Q | Accumulates in ER, undergoes ERAD; only precursor form detected. nih.govnih.gov | Severe |

| P86L | Only precursor form detected, suggesting rapid degradation. nih.gov | Severe |

| W337R | Both precursor and processed forms detected. nih.gov | Attenuated |

| IDSW337X (Nonsense) | Retained in the ER and degraded by the ubiquitin-proteasome system. usi.ch | Severe |

| IDSR443X (Nonsense) | Passes ER quality control, transported to lysosomes but rapidly cleared. usi.ch | Severe |

Functional Characterization of Mutant Iduronate-2-sulfatase Proteins in Cellular Systems

The functional consequences of IDS gene mutations are typically characterized by expressing mutant proteins in cellular systems, such as COS-7 or HeLa cells, and measuring their residual enzymatic activity. nih.govmdpi.com These in vitro expression studies are crucial for understanding the genotype-phenotype correlation in Hunter syndrome. nih.govmdpi.com The deficiency of functional IDS enzyme leads to the lysosomal accumulation of its substrates, heparan sulfate and dermatan sulfate. wikipedia.orgnih.gov

A strong correlation exists between the level of residual enzyme activity and the clinical severity of the disease. nih.gove-cep.org Mutations found in patients with an attenuated phenotype generally result in mutant proteins that retain some level of catalytic function. For example, the mutants R48P, A85T, and W337R show considerable residual IDS activity, ranging from 0.2% to 2.4% of the wild-type activity. nih.gov In contrast, mutations associated with the severe phenotype, such as P86L, S333L, S349I, R468Q, and R468L, result in a complete or near-complete loss of enzymatic activity. nih.gov

Functional studies in cellular models have confirmed these findings. For instance, a study analyzing several novel missense mutations in COS-7 cells demonstrated a wide range of impacts on IDS activity. mdpi.com Mutations like c.817C>T (R273W) conserved only about 2.2% of wild-type activity, while others led to significantly or moderately decreased enzyme function. mdpi.com The location of the mutation within the protein structure is critical; substitutions near the active site are more likely to abolish function. nih.govmdpi.com

Even when a misfolded mutant protein retains some catalytic potential, its retention in the ER and subsequent degradation mean it cannot reach the lysosome to act on its substrates, resulting in a functional deficiency. nih.govnih.gov However, strategies that mitigate this processing defect can sometimes rescue function. For example, inhibiting the ERAD pathway was shown to improve the translocation of the 'attenuated' A85T mutant to the lysosome and increase its enzymatic activity. nih.govnih.gov This demonstrates that for certain mutations, the encoded protein is not catalytically dead but is rendered non-functional due to mislocalization and premature degradation. nih.govnih.gov

| Mutation | Residual Enzyme Activity (% of Wild-Type) | Associated Phenotype |

|---|---|---|

| R48P | 0.2 - 2.4% nih.gov | Attenuated |

| A85T | 0.2 - 2.4% nih.gov | Attenuated |

| W337R | 0.2 - 2.4% nih.gov | Attenuated |

| P86L | No activity nih.gov | Severe |

| S333L | No activity nih.gov | Severe |

| R468Q | No activity nih.gov | Severe |

| R273W | ~2.2% mdpi.com | Severe |

Cellular and Subcellular Dynamics of Iduronate 2 Sulfatase

Biosynthesis and Maturation of Iduronate-2-sulfatase

The biosynthesis of IDS begins on ribosomes attached to the ER membrane, where the nascent polypeptide chain is translocated into the ER lumen. google.com The IDS protein is synthesized as a 550-amino acid precursor, which includes an N-terminal signal peptide and a propeptide. nih.govcaymanchem.comeuropeanreview.org

Signal Peptide Cleavage and Propeptide Processing

Upon entry into the ER lumen, the N-terminal signal peptide is cleaved. nih.govnih.govcaymanchem.com This cleavage is an essential step for the protein to enter the secretory pathway. Following signal peptide cleavage, the protein undergoes further processing, including the removal of the propeptide. nih.govcaymanchem.comnih.govcaymanchem.com This proteolytic processing is crucial for the maturation and activation of the enzyme. The encoded preproprotein is proteolytically processed to generate two polypeptide chains, a 42 kDa chain (SD1) and a 14 kDa chain (SD2), which remain associated via non-covalent bonds. nih.govcaymanchem.comnih.govpromega.deresearchgate.netsinobiological.com

Another critical post-translational modification occurring in the ER is the conversion of a specific cysteine residue (Cys84) to formylglycine. This modification is essential for the catalytic activity of sulfatases, including IDS. nih.govnih.gov IDS also undergoes N-glycosylation at eight asparagine residues within the ER. nih.gov These glycosylation events are further modified in the Golgi apparatus. nih.gov

ER-Associated Degradation Pathways

Misfolding of proteins in the ER can lead to their degradation through the ER-associated degradation (ERAD) pathway. nih.govmdpi.comnih.govjci.org For IDS, particularly in the case of pathogenic mutations, misfolded proteins can accumulate in the ER and are subsequently targeted for degradation by the ubiquitin-proteasome system via ERAD. nih.govmdpi.comnih.govscilit.com This degradation pathway can significantly reduce the amount of functional enzyme reaching the lysosomes, contributing to the severity of MPS II. nih.govmdpi.comnih.gov Inhibition of the ERAD pathway or the use of molecular chaperones can potentially help in the refolding and trafficking of some mutant IDS proteins, thereby restoring a degree of enzyme activity and lysosomal localization. nih.govmdpi.com

Intracellular Trafficking and Lysosomal Targeting of Iduronate-2-sulfatase

Following processing and folding in the ER and Golgi apparatus, IDS is targeted to the lysosomes. The primary mechanism for lysosomal enzyme targeting is mediated by mannose 6-phosphate (M6P) receptors. researchgate.netnih.govpatsnap.comdrugbank.comnih.gov

Mannose 6-Phosphate Receptor-Mediated Endocytosis

In the cis-Golgi, mannose residues on the oligosaccharide chains of IDS are phosphorylated, creating the M6P recognition signal. researchgate.net In the trans-Golgi network, these M6P-tagged enzymes bind to M6P receptors. researchgate.net The enzyme-receptor complexes are then packaged into vesicles that bud off from the Golgi and are transported to late endosomes. researchgate.net The acidic environment of the late endosomes causes the dissociation of IDS from its receptor. researchgate.net The M6P receptors are then recycled back to the trans-Golgi network, while IDS is delivered to the lysosomes. researchgate.net

In addition to this biosynthetic pathway, lysosomal enzymes like IDS can also be taken up from the extracellular space via receptor-mediated endocytosis involving M6P receptors located on the plasma membrane. researchgate.netnih.govpatsnap.comdrugbank.comnih.govnih.gov This pathway is particularly relevant for enzyme replacement therapy (ERT) in MPS II, where recombinant IDS is administered intravenously and taken up by cells through M6P receptors. researchgate.netnih.govpatsnap.comdrugbank.comnih.gov

Vesicular Transport Mechanisms

Vesicular transport is the fundamental mechanism by which IDS moves between organelles in the secretory and endolysosomal pathways. researchgate.netnih.govglycosmos.orgnih.govfrontiersin.org Following budding from the Golgi, vesicles containing IDS and M6P receptors are transported along the cytoskeleton, likely involving motor proteins, to late endosomes. nih.govnih.gov The fusion of these vesicles with endosomes is mediated by specific protein machinery, including SNAREs (soluble NSF attachment protein receptors). nih.gov

While M6P receptor-mediated transport is the primary route, other vesicular transport mechanisms may also play a role in IDS trafficking or in alternative pathways to the lysosome, potentially including M6P-independent routes. nih.govnih.gov Research into the vesicular transport of lysosomal enzymes continues to explore the precise molecular players and mechanisms involved. nih.govresearchgate.net

Iduronate-2-sulfatase Interactome and Protein Complex Formation

The function and localization of IDS can be influenced by its interactions with other proteins, collectively known as its interactome. Studies investigating the IDS interactome aim to identify proteins that physically associate with IDS, potentially forming protein complexes. nih.govnih.gov

Research using techniques such as affinity purification and mass spectrometry in mouse brain tissue has identified numerous putative IDS-interacting proteins. nih.govnih.gov These interacting proteins are involved in diverse cellular processes, including vesicle-mediated transport, exocytosis, cytoskeletal organization, and metabolic pathways. nih.govnih.gov For instance, studies have suggested potential interactions with proteins involved in vesicular trafficking, such as Synaptotagmin 1 (SYT1), which might play a role in SYT1-mediated endocytosis during vesicular fusion. nih.gov Another identified interaction is with LSAMP (Limpart-sulfated proteoglycan), which could be involved in forming a transcytosis module between cellular components of the blood-brain barrier. nih.gov Understanding the IDS interactome can provide insights into its regulation, localization, and potential alternative functions, as well as identify novel therapeutic targets for MPS II. nih.govnih.gov

Identification of IDS-Binding Partners

Research has aimed to identify proteins that interact with IDS to better understand its physiological role and potential involvement in disease mechanisms. Studies utilizing approaches such as affinity purification and mass spectrometry in wild-type mouse brain have identified numerous putative IDS partner-proteins. nih.gov These include hydrolases, cytoskeletal proteins, transporters, transferases, oxidoreductases, nucleic acid binding proteins, membrane traffic proteins, chaperones, and enzyme modulators. nih.gov Bioinformatic tools have been used to predict interactions, and some of these predictions have been confirmed through techniques like co-immunoprecipitation. nih.gov For instance, interactions between IDS and fructose-bisphosphate aldolase (B8822740) C (ALDOC), 14-3-3 protein gamma, 14-3-3 protein zeta, and myelin proteolipid protein (PLP) have been confirmed. nih.gov Protein-protein interaction databases also list numerous potential interactors for human IDS. uniprot.org

Here is a table summarizing some identified and predicted IDS interacting proteins:

| Protein Name | Functional Classification (Examples) | Evidence Type | Source |

| Fructose-bisphosphate aldolase C | Glycolysis, Metabolic enzyme | Immunoprecipitation, Prediction | nih.gov |

| 14-3-3 protein gamma | Signaling, Protein binding | Immunoprecipitation, Prediction | nih.gov |

| 14-3-3 protein zeta | Signaling, Protein binding | Immunoprecipitation, Prediction | nih.gov |

| Myelin proteolipid protein | Myelin structure | Immunoprecipitation, Prediction | nih.gov |

| Hydrolases | Enzymatic activity | Affinity purification, Mass spec | nih.gov |

| Cytoskeletal proteins | Structural support, Transport | Affinity purification, Mass spec | nih.gov |

| Transporters | Molecular movement | Affinity purification, Mass spec | nih.gov |

| Membrane traffic proteins | Vesicle transport | Affinity purification, Mass spec | nih.gov |

Role of Interacting Proteins in IDS Trafficking and Function

The identified interacting proteins are thought to play roles in various cellular processes, including axogenesis, exocytosis, vesicle-mediated transport, and neuron projection development. nih.gov Interactions with membrane traffic proteins suggest a role in the proper routing of IDS to the lysosome, its site of action. Lysosomal enzymes like IDS are synthesized in the endoplasmic reticulum, modified in the Golgi apparatus, and then transported via vesicles to lysosomes. nih.gov This process involves specific recognition sites and carrier proteins that direct vesicular traffic. nih.gov Dysfunction in these steps due to mutations affecting various proteins can lead to lysosomal storage disorders. nih.gov While the specific roles of all identified IDS binding partners in its trafficking and function are still being elucidated, their association with processes like vesicle transport highlights their potential importance in ensuring IDS reaches the lysosome efficiently to perform its catalytic role in GAG degradation. nih.gov

Cellular Responses to Iduronate 2-sulfate Accumulation

The deficiency of functional IDS leads to the accumulation of undegraded or partially degraded GAGs, specifically heparan sulfate (B86663) and dermatan sulfate, within the lysosomes of various cell types throughout the body. nih.govelsevier.essangamo.comclevelandclinic.org This accumulation is the primary cause of the cellular and tissue dysfunction observed in MPS II. sangamo.comdynamed.com The traditional view of lysosomal storage diseases (LSDs) focused primarily on lysosomal engorgement, but it is now understood that GAG accumulation triggers a complex cascade of secondary cellular events affecting multiple pathways and signaling cascades. mdpi.comnih.govoup.com

Lysosomal Engorgement and Dysfunction

The most direct consequence of impaired GAG degradation is the progressive accumulation of these substrates within the lysosomes, leading to lysosomal engorgement and swelling of the affected cells. nih.govmedlineplus.govnih.gov This increased lysosomal volume disrupts normal cellular architecture and function. medlineplus.gov Lysosomal dysfunction in MPS extends beyond simple storage; it includes changes in lysosome biogenesis, altered intraluminal pH, increased membrane permeability, and disrupted crosstalk with other organelles. nih.govfrontiersin.org This lysosomal stress can activate various pathways and have catastrophic consequences for cellular homeostasis. nih.govfrontiersin.org The lysosomal system can become overwhelmed, leading to abnormalities in endocytosis, autophagy, and ultimately potentially cell death. nih.gov

Disruption of Intracellular Molecular Movement and Signaling

The accumulation of GAGs and secondary storage materials can disrupt intracellular trafficking of vesicles and membranes. mdpi.comnih.govfrontiersin.org Lysosomes communicate extensively with other organelles like the endoplasmic reticulum, mitochondria, and Golgi apparatus, and this communication and exchange of content can be impaired in LSDs. nih.gov Microtubules, which act as cellular roadways for transport, and associated motor proteins are crucial for the bidirectional movement of lysosomes. nih.gov While not specifically detailed for IDS deficiency in the provided results, the general disruption of vesicle trafficking in LSDs suggests that the movement and proper targeting of various molecules, including signaling components, can be affected. nih.govmdpi.comnih.gov

Furthermore, accumulating GAGs, particularly heparan sulfate, can interfere with signaling pathways. mdpi.comoup.com GAGs are important components of the extracellular matrix and can act as co-receptors, influencing the activity of major signaling pathways. oup.com Aberrant GAGs can interfere with normal interactions with receptors, such as fibroblast growth factors (FGFs), and morphogens involved in processes like neurogenesis and axonal guidance. mdpi.com For example, impaired heparan sulfate-FGF2 interactions and altered FGF signaling have been observed in models of other MPS disorders. mdpi.com Uncleared GAGs may also interfere extracellularly with morphogen ligands like Sonic hedgehog (Shh), preventing their binding to receptors and blocking pathway transduction. mdpi.comoup.comoup.com Impaired Shh signaling has been linked to developmental abnormalities in MPS II animal models. mdpi.comoup.com The accumulation of GAGs and secondary substrates can also affect the internalization and trafficking of signaling molecules. mdpi.com

Inflammatory Mediators and Cellular Stress Responses

Accumulating GAGs and secondary storage materials are potent triggers for innate immune responses, leading to inflammation in various tissues and organs, including the central nervous system. mdpi.comnih.govscielo.brnih.govnih.gov GAGs, particularly heparan sulfate fragments, can act as damage-associated molecular patterns (DAMPs) and activate toll-like receptor 4 (TLR4). mdpi.comnih.govscielo.br Activation of the TLR4 pathway leads to the production and release of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). mdpi.comscielo.brnih.govmedicinescience.org This inflammatory response contributes significantly to the pathology and progression of MPS disorders. mdpi.comscielo.brnih.govnih.govmedicinescience.org

Cellular stress responses, including oxidative stress and endoplasmic reticulum (ER) stress, are also implicated in the cellular pathology of GAG accumulation. mdpi.comnih.govfrontiersin.orgnih.govontosight.ai Increased oxidative stress and enhanced susceptibility to apoptosis have been observed in some MPS cases. mdpi.commedicinescience.orgontosight.ai Oxidative stress may be linked to the activation of inflammation and abnormalities in autophagy. mdpi.com While ER stress has been reported in some LSDs, specific detailed findings related directly to IDS deficiency and GAG accumulation were less prominent in the provided search results compared to lysosomal dysfunction, inflammation, and oxidative stress. rupress.org However, the general impairment of intracellular organelles, including the ER, has been noted in MPS. nih.govresearchgate.net Defective autophagy, a process critical for cellular homeostasis and the delivery of components to lysosomes for degradation, is also a significant consequence of lysosomal storage and defective vesicle trafficking in MPS. dynamed.commdpi.comnih.govfrontiersin.orgoup.comscielo.brnih.govresearchgate.net Impaired autophagy can lead to the accumulation of polyubiquitinated proteins and dysfunctional mitochondria, contributing to cellular damage and apoptosis. researchgate.net Mitochondrial dysfunction and oxidative stress appear to be common mechanisms in LSDs, potentially linked to impaired mitophagy (the removal of damaged mitochondria). mdpi.com

Biological Roles of Iduronate 2 Sulfatase in Glycosaminoglycan Homeostasis

Regulation of Heparan Sulfate (B86663) and Dermatan Sulfate Levels

The primary function of Iduronate-2-sulfatase is the regulation of heparan sulfate and dermatan sulfate levels through their degradation in the lysosomes. wikipedia.orgmedlineplus.govdrugbank.commedchemexpress.comabcam.com IDS catalyzes the removal of the 2-sulfate group from L-iduronate 2-sulfate residues at the non-reducing end of DS and HS chains. nih.govdrugbank.com This step is crucial in the multi-step enzymatic pathway required for the complete breakdown and recycling of these GAGs. nih.govresearchgate.net

Research findings highlight the direct impact of IDS activity on GAG levels. For instance, overexpression of human IDS in INS1E cells, a rat insulinoma cell line, resulted in a reduction of heparan sulfate content, confirming the enzyme's functional activity. physiology.org Conversely, deficiency or reduced activity of IDS, as seen in MPS II, leads to the pathological accumulation of undegraded DS and HS within lysosomes and in the extracellular matrix. medlineplus.govresearchgate.netresearchgate.net This accumulation is the hallmark of MPS II and contributes to the diverse clinical manifestations of the disorder, including cellular engorgement and organomegaly. medlineplus.govdrugbank.com

The precise regulation of IDS expression and activity is therefore vital for preventing the aberrant accumulation of HS and DS and maintaining the delicate balance of GAG metabolism. Studies have shown that IDS expression in pancreatic islets can be regulated by glucose concentration. physiology.orgpsu.edu

Role of Iduronate-2-sulfatase in Extracellular Matrix Turnover

Glycosaminoglycans, including dermatan sulfate and heparan sulfate, are major components of the extracellular matrix (ECM), where they interact with various proteins and play crucial roles in cell adhesion, growth, proliferation, and repair. nih.govresearchgate.net The degradation and recycling of these ECM components are essential for tissue maintenance and remodeling. nih.govresearchgate.net

Iduronate-2-sulfatase contributes to ECM turnover by facilitating the breakdown of DS and HS. nih.govresearchgate.net Impaired IDS activity leads to the accumulation of these GAGs not only within lysosomes but also in the extracellular matrix of various tissues. researchgate.netresearchgate.net This extracellular accumulation of undegraded GAGs can disrupt the normal structure and function of the ECM, affecting cell-matrix interactions and potentially contributing to tissue pathology observed in MPS II. oup.commdpi.com

Research suggests that accumulated DS, due to decreased IDS expression, can remodel the surrounding collagen matrix, leading to changes in cell shape and invasiveness in cellular models. nih.gov This highlights the indirect, yet significant, role of IDS in maintaining the integrity and dynamic turnover of the extracellular environment.

Interplay between Iduronate-2-sulfatase and Cellular Signaling Pathways

Beyond its primary role in GAG degradation, emerging research indicates that Iduronate-2-sulfatase may also be involved in modulating various cellular signaling pathways. The accumulation of undegraded GAGs due to IDS deficiency can interfere with the function of other proteins within lysosomes and disrupt intracellular molecular movement. medlineplus.gov Furthermore, accumulated GAGs in the ECM can influence signaling by interacting with growth factors and other signaling molecules. oup.com

Involvement in Glucose-Stimulated Insulin (B600854) Secretion and Exocytosis

Studies have identified the expression of Iduronate-2-sulfatase in pancreatic islets, the clusters of cells in the pancreas responsible for insulin production. physiology.orgpsu.edu Research suggests a role for IDS in glucose-stimulated insulin secretion. physiology.orgnih.gov Overexpression of human IDS in insulin-secreting cell lines has been shown to potentiate the glucose-stimulated insulin secretory response. physiology.org This effect appears to involve the activation of exocytosis, the process by which insulin granules fuse with the cell membrane to release insulin. physiology.org The mechanism may involve the phosphorylation of protein kinase C alpha (PKCα) and its substrate, MARCKS (myristoylated alanine-rich C kinase substrate). physiology.orgd-nb.info

While the exact mechanism by which IDS influences exocytosis is still under investigation, these findings suggest a potential "atypical function" for IDS beyond its classical lysosomal degradative role, linking it to the regulation of insulin secretion and β-cell function. physiology.orgpsu.edud-nb.info

Influence on Cell Motility and Invasion in Cellular Models

Alterations in sulfated GAG patterns have been observed in various cellular processes, including cancer progression. nih.gov Research exploring the role of IDS in cancer cell behavior suggests an influence on cell motility and invasion. nih.gov

Studies in breast cancer cell lines have shown that decreased expression of Iduronate-2-sulfatase correlates with increased levels of dermatan sulfate. nih.gov This increase in DS was associated with a more mesenchymal morphology, enhanced interaction with the surrounding matrix, and increased invasion through collagen matrices in these cellular models. nih.govnih.gov These findings propose a mechanism where reduced IDS leads to DS accumulation, which in turn remodels the extracellular matrix and promotes invasive behavior. nih.gov

Conversely, in the context of infantile fibrosarcoma, decreased expression of Iduronate-2-sulfatase was observed in invasive fibroblasts compared to control cells. whiterose.ac.uk This suggests that the relationship between IDS levels, GAG accumulation, and cell invasion may be complex and context-dependent, potentially varying across different cell types and disease states.

Glycosaminoglycan-Protein Interactions and Functional Modulation

The biological functions of glycosaminoglycans are intricately linked to their interactions with a wide array of proteins. mdpi.com These interactions are influenced by the specific sulfation patterns and disaccharide sequences of the GAG chains. oup.commdpi.com Iduronate-2-sulfatase, by modifying the sulfation of iduronate residues, directly impacts the structure of HS and DS, thereby potentially modulating their interactions with proteins. nih.govdrugbank.com

Accumulation of undegraded or partially degraded GAG fragments due to IDS deficiency can lead to aberrant GAG-protein interactions. These abnormal interactions can interfere with the binding and function of various proteins, including growth factors, enzymes, and components of the extracellular matrix and cell surface receptors. oup.commdpi.com For instance, impaired GAG turnover can negatively affect the release and activity of morphogens, signaling molecules crucial for tissue development. oup.comnih.gov

Research has also explored the direct protein-protein interactions of Iduronate-2-sulfatase itself. Proteomic studies have identified numerous putative IDS-interacting proteins within cells, including hydrolases, cytoskeletal proteins, transporters, and signaling molecules. nih.govnih.gov Validation studies have confirmed physical interactions between IDS and proteins like LSAMP and SYT1, suggesting potential roles in vesicular trafficking of IDS and transcytosis. nih.gov These interactions may contribute to the proper localization and function of IDS within the cell and could potentially influence other cellular processes.

Furthermore, accumulated HS has been shown to inhibit the activity of Iduronate-2-sulfatase itself in vitro, suggesting a negative feedback loop where substrate accumulation further impairs the degradation pathway. mdpi.com This highlights the complex interplay between IDS, GAG structure, and protein interactions in maintaining cellular and tissue homeostasis.

Advanced Methodologies for Iduronate 2 Sulfatase Research

Recombinant Production and Purification of Iduronate-2-sulfatase

Recombinant production of IDS is essential for obtaining sufficient quantities of the enzyme for research, therapeutic development, and diagnostic purposes. Various expression systems have been explored for this purpose.

Mammalian Cell Line Expression Systems

Mammalian cell lines are frequently used for the production of recombinant human IDS (rhI2S), particularly for enzyme replacement therapy. These systems are capable of performing complex post-translational modifications, such as glycosylation, which are important for the enzyme's activity, stability, and cellular uptake. Examples of mammalian cells that may be used include CHO cells transfected with an expression vector designed to express rhI2S. google.com Production in mammalian cells can involve culturing cells in serum-free medium. google.com The human I2S protein is typically produced as a precursor form. google.com

Yeast (e.g., Pichia pastoris) Expression Systems

Yeast expression systems, such as Pichia pastoris (also known as Komagataella phaffii), offer an alternative platform for producing recombinant lysosomal enzymes, including IDS. researchgate.netscielo.org.co Pichia pastoris has been reported as a host for producing human recombinant lysosomal enzymes intended for enzyme replacement therapy. researchgate.net Studies have shown the production of active and therapeutic forms of lysosomal proteins in microorganisms, potentially offering reduced production costs and improved profiles. researchgate.net Production in Pichia pastoris can involve cloning the human Iduronate-2-sulfatase gene under the control of promoters like the alcohol oxidase promoter (AOX1). researchgate.net Oxygen-limited conditions during culture can lead to higher yields of recombinant protein production in Pichia pastoris. scielo.org.conih.gov

Plant-Based Expression Platforms

Plant-based expression systems are being investigated as a cost-effective and scalable alternative for producing recombinant therapeutic proteins like IDS. researchgate.netresearchgate.net Transient expression in Nicotiana benthamiana and stable genetic transformation in crops like rice (Oryza sativa) and maize (Zea mays) are being evaluated for IDS production. researchgate.net Producing active human IDS in plants is challenging due to the requirement for co-translational modification by sulfatase modifying factor 1 (hSUMF1). nih.gov However, studies have shown that hIDS can be expressed in N. benthamiana, and co-expression with hSUMF1 is performed for this modification. nih.gov Recombinant proteins can be engineered to include a plant endoplasmic reticulum (ER) signal peptide for targeting. google.com

Affinity Chromatography and Other Purification Techniques

Purification of recombinant IDS from unprocessed biological materials, such as cell culture medium, is a critical step to obtain a product suitable for research or therapeutic use. google.com Various chromatography techniques are employed for this purpose. Methods can involve as few as four chromatography columns, an improvement over older processes that used six. google.com

Affinity chromatography is a common technique used in IDS purification. google.comprospecbio.comnih.gov This can include Protein A Antibody chromatography, particularly for purifying fusion proteins involving immunoglobulins. google.com Other chromatography methods used in IDS purification include cation-exchange chromatography and multimodal chromatography. google.com For instance, cation-exchange chromatography columns may be run at a pH of about 5.0-6.5 with a buffer containing phosphate. google.com Elution from affinity chromatography columns can utilize buffers like sodium citrate, while cation-exchange chromatography might use sodium chloride elution. google.com

Other purification methods mentioned include ammonium (B1175870) sulfate (B86663) fractionation and DEAE-cellulose chromatography, historically used for purifying IDS from sources like human urine. nih.gov

Quantification and Enzymatic Activity Assays

Accurately quantifying IDS levels and measuring its enzymatic activity are vital for diagnosis of Hunter syndrome, monitoring enzyme replacement therapy, and characterizing recombinant enzyme preparations.

Fluorometric Assays utilizing Synthetic Substrates (e.g., 4-methylumbelliferyl-iduronate-2-sulfate)

Fluorometric assays are widely used to measure IDS enzymatic activity. These assays typically utilize synthetic substrates that release a fluorescent molecule upon hydrolysis by IDS. A common synthetic substrate is 4-methylumbelliferyl-α-L-iduronide-2-sulfate (also referred to as 4-methylumbelliferyl-iduronate-2-sulfate or MU-αldu-2S). e-cep.orgplos.orgresearchgate.netnih.gov

The principle involves IDS cleaving the sulfate group from the synthetic substrate, and in a subsequent step (which may involve another enzyme), the fluorescent molecule 4-methylumbelliferone (B1674119) (4-MU) is released. google.com The fluorescence intensity is then measured, which is proportional to the enzyme activity. google.com These assays can be performed in a two-step reaction under acidic conditions. researchgate.net

Fluorometric assays using 4-methylumbelliferyl-iduronate-2-sulfate can be used to measure IDS activity in various sample types, including plasma, tissue extracts, CSF, and serum. e-cep.orgplos.org They can also be adapted for high-throughput screening, such as in 96-well plates. google.comnih.gov Combining fluorometric substrates with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for direct measurement of the enzymatic product. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Enzyme Activity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique used to measure Iduronate-2-sulfatase enzyme activity, particularly in the context of newborn screening and diagnosis of Hunter syndrome. This method offers high sensitivity and specificity, allowing for the direct detection and quantification of enzymatic reaction products.

The principle involves using a synthetic substrate for IDS, such as 4-methylumbelliferyl α-L-idopyranosiduronic acid 2-sulfate (IDS-S). nih.gov IDS cleaves the sulfate group from this substrate, producing a desulfated product. nih.gov LC-MS/MS separates the substrate and product based on their chemical properties using liquid chromatography, and then quantifies them based on their mass-to-charge ratio using tandem mass spectrometry. nih.govshimadzu.com This allows for the precise measurement of the amount of product generated over a specific time, which is directly proportional to the enzyme activity in the sample. europeanreview.org

LC-MS/MS-based assays for IDS activity have been developed and validated for use with dried blood spots (DBS), a common sample type for newborn screening programs. nih.govggc.orgrevvity.comnih.gov Studies have shown good separation of substrate and product peaks using Ultra-Performance Liquid Chromatography (UPLC) coupled with MS/MS. nih.gov The method has demonstrated acceptable intra- and inter-assay precision. nih.gov For instance, one study reported intra-assay precision between 8.5-10.5% and inter-assay precision between 11.9-15.3%. nih.gov The amount of product detected is proportional to the sample volume and incubation time. nih.gov This technique can effectively differentiate the significantly lower enzyme activity levels in individuals with Hunter syndrome compared to unaffected individuals. nih.govnih.gov

LC-MS/MS can also be used in multiplex assays to simultaneously measure the activity of multiple lysosomal enzymes, including IDS, from a single dried blood spot punch, increasing efficiency in screening for several lysosomal storage disorders. shimadzu.com

Enzyme-Linked Immunosorbent Assays (ELISA) for Protein Quantification

Enzyme-Linked Immunosorbent Assays (ELISA) are widely used for the quantitative measurement of Iduronate-2-sulfatase protein levels in various biological samples, such as serum, plasma, cell culture supernatants, and cell or tissue lysates. bosterbio.comantibodies.comarigobio.comabcam.comassaygenie.com ELISA is a valuable tool for research, diagnosis, and monitoring enzyme replacement therapy.

The most common format for IDS quantification is the sandwich ELISA. antibodies.com This method utilizes capture antibodies immobilized on a microtiter plate to bind IDS protein from the sample. antibodies.com Following washing, a detection antibody, often biotinylated, is added to bind to a different epitope on the captured IDS molecule. antibodies.com An enzyme-conjugate, such as HRP-Avidin, is then added, which binds to the detection antibody. antibodies.com Finally, a substrate is added that is converted by the enzyme into a detectable signal, typically a colored product measured by a microplate reader. antibodies.com The intensity of the signal is directly proportional to the amount of IDS protein present in the sample. antibodies.com

ELISA kits for human IDS are commercially available and offer high sensitivity and specificity. bosterbio.comantibodies.comabcam.comassaygenie.com Sensitivity levels can be as low as 15 pg/ml or 0.057 ng/ml, depending on the specific kit. bosterbio.comantibodies.comabcam.com These assays are used to quantitate IDS in various sample types, including serum, plasma (heparin, EDTA), cell culture supernatants, and cell lysates. bosterbio.comantibodies.comarigobio.comabcam.com ELISA is also employed in assessing the cellular uptake of recombinant IDS protein in in vitro cellular uptake assays using fibroblasts expressing mannose-6-phosphate (B13060355) (M6P) receptors. google.com The internalized amount of IDS can be measured by ELISA. google.com

Data from ELISA can provide insights into the expression levels of IDS in different cell lines or tissues, and can be used to assess the impact of mutations on protein production or stability. For example, ELISA has been used to show undetectable levels of IDS in knockout cell extracts compared to wild-type cells. abcam.com

In Vitro and Ex Vivo Enzymatic Activity Assessments

In vitro and ex vivo enzymatic activity assessments are fundamental to understanding Iduronate-2-sulfatase function, diagnosing MPS II, and evaluating the efficacy of potential therapies.

In vitro assays measure the catalytic activity of IDS using purified enzyme or biological samples (like plasma, leukocytes, or cultured fibroblasts) and a synthetic substrate under controlled laboratory conditions. europeanreview.orgggc.org A common synthetic substrate is a sulfated iduronate derivative linked to a detectable reporter molecule, such as 4-methylumbelliferone (4-MU). europeanreview.orgggc.orgresearchgate.net The enzyme cleaves the sulfate group, and in a coupled reaction, a second enzyme (alpha-L-iduronidase) may be used to release the fluorescent 4-MU, which is then quantified fluorometrically. europeanreview.orgnih.gov Alternatively, as discussed in section 6.2.2, the desulfated product can be directly measured by LC-MS/MS. nih.govnih.gov

In vitro assays are used to:

Diagnose Hunter syndrome by demonstrating deficient IDS activity in patient samples. europeanreview.orgggc.orgrevvity.com

Characterize the enzymatic properties of IDS, such as substrate specificity and kinetic parameters.

Screen for potential enzyme inhibitors or activators.

Assess the activity of recombinant IDS produced for enzyme replacement therapy. nih.govresearchgate.net

Ex vivo assays involve testing the enzyme's activity in living cells or tissues outside the body, often using cells from patients or animal models. These assays can provide a more physiologically relevant context than in vitro assays. For example, ex vivo experiments using fibroblasts from MPS II patients can assess the ability of recombinant IDS or gene therapy approaches to restore enzyme activity and clear accumulated glycosaminoglycans (GAGs). nih.govresearchgate.net Studies have shown that some engineered or ancestral variants of IDS can exhibit increased activity and enhanced clearance of substrate in patient fibroblasts compared to the currently available enzyme replacement therapy. nih.govresearchgate.netnih.gov

Data from in vitro and ex vivo assays are crucial for correlating genotype with phenotype, understanding the functional consequences of IDS mutations, and evaluating the therapeutic potential of novel treatment strategies. nih.govnih.govplos.orgrarediseasesjournal.com

Structural Analysis Techniques

Understanding the three-dimensional structure of Iduronate-2-sulfatase is essential for elucidating its catalytic mechanism, identifying critical residues for function, and understanding how mutations lead to enzyme deficiency and Hunter syndrome. Various structural analysis techniques are employed for this purpose.

X-ray Crystallography for Three-Dimensional Structure Elucidation

X-ray crystallography is a primary technique for determining the atomic-resolution three-dimensional structure of proteins, including Iduronate-2-sulfatase. This method involves crystallizing the purified protein and then diffracting X-rays through the crystal. The resulting diffraction pattern is analyzed to reconstruct the electron density map of the molecule, from which the atomic coordinates are determined.

The crystal structure of human IDS with a covalently bound sulfate ion in the active site has been determined by X-ray diffraction at a resolution of 2.3 Å. sinobiological.comebi.ac.ukpdbj.orgyork.ac.uknih.gov This structure has provided crucial insights into the enzyme's catalytic mechanism and the structural basis of Hunter syndrome. york.ac.uknih.gov It revealed that IDS adopts a compact α/β sandwich fold, consistent with other sulfatase family members, despite relatively low sequence identity. nih.gov The structure shows the active site location and provides a framework for understanding how disease-causing mutations interfere with enzyme function. york.ac.uknih.govnih.gov

While the full-length human IDS structure has been challenging to obtain historically, the determined crystal structure has been invaluable. nih.gov The structure shows the mature form of the enzyme, which is processed from a precursor into a 42 kDa heavy chain and a 14 kDa light chain, although the unmodelled loop region between these chains in the crystal structure suggests flexibility or disorder. europeanreview.orgnih.gov The structural data from X-ray crystallography, such as PDB entry 5fql, are publicly available and serve as a basis for further research, including computational modeling and understanding the impact of mutations. sinobiological.comebi.ac.ukpdbj.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to study the structure, dynamics, and interactions of molecules in solution. While X-ray crystallography provides a static snapshot of a protein in a crystal lattice, NMR can provide information about protein conformation and flexibility in a more native-like environment.

For Iduronate-2-sulfatase, NMR can be applied to:

Study the conformation of the enzyme itself or its domains, particularly if the full-length protein is difficult to crystallize or if dynamic information is required.

Investigate the binding interactions between IDS and its substrates or potential therapeutic molecules.

Analyze conformational changes in mutant IDS proteins compared to the wild-type enzyme. nih.gov Studies using monoclonal antibodies as probes of protein conformation, combined with molecular modeling, have explored structural alterations in mutant IDS. nih.gov

NMR has been used in the development of novel substrates for IDS assays, including those with modified linkages that influence the conformation of the iduronate ring. rsc.org NMR analysis revealed that certain modifications can lead to a "click-flipped" conformation of the pyranose ring in the substrate, which surprisingly can still be accepted by the enzyme. rsc.org

While obtaining high-resolution NMR data for large proteins like IDS can be challenging, specific applications, such as analyzing smaller domains, peptide fragments, or the conformation of bound ligands, are feasible and provide complementary information to crystallographic studies.

Computational Approaches for Protein Modeling and Dynamics (e.g., Molecular Dynamics, QM/MM)

Computational approaches, including protein modeling and dynamics simulations, are powerful tools for studying Iduronate-2-sulfatase structure, function, and the effects of mutations, especially when experimental structural data is limited or to gain insights into dynamic processes. These methods leverage computational power to simulate molecular behavior based on physical principles.

Molecular Dynamics (MD) Simulations: MD simulations are used to simulate the time-dependent motion of atoms and molecules. For IDS, MD simulations can provide insights into protein flexibility, conformational changes, substrate binding, and the dynamics of the active site. researchgate.net MD simulations can complement static crystallographic data by showing how the protein moves and interacts with its environment. They have been used to study the interaction between IDS and its substrates, such as dermatan sulfate, and to investigate the enzyme's reaction mechanism. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: QM/MM approaches combine quantum mechanical calculations (which accurately describe chemical reactions and electronic effects) with molecular mechanics calculations (which are computationally less expensive and suitable for large systems). These methods are particularly useful for studying the enzymatic reaction mechanism at the active site of IDS, providing detailed information about bond breaking and formation events. researchgate.net QM/MM calculations can help to understand the catalytic residues involved and the transition states of the reaction. researchgate.net

Computational approaches are increasingly used to predict the structural consequences of mutations, estimate their impact on enzyme stability and function, and correlate these predictions with clinical phenotypes. plos.orgrarediseasesjournal.comnih.gov They can also aid in the design of new substrates or inhibitors by providing detailed information about binding pockets and interaction energies.

Molecular and Cellular Biology Techniques

Molecular and cellular biology techniques are fundamental in dissecting the role of the IDS gene and the IDS enzyme in cellular processes and disease development.

Genetic Manipulation of IDS Gene in Cell Lines